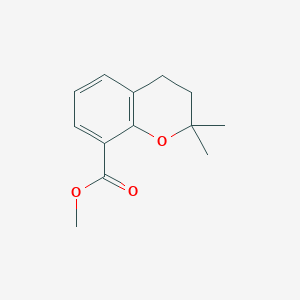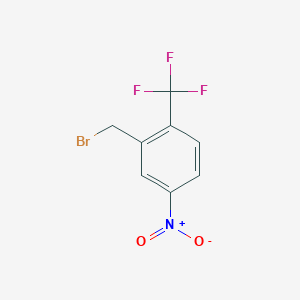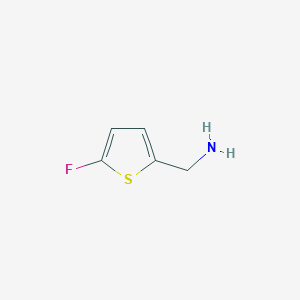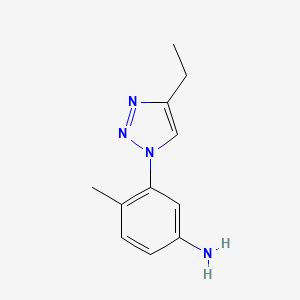
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
説明
“3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The synthesis typically involves a “Click” chemistry approach and a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is usually an ethyl lactate, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids to afford the target molecules .Molecular Structure Analysis
The molecular structure of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 4-position and a methyl-aniline group at the 3-position . The exact structure can be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” include a Mitsunobu reaction and a Suzuki–Miyaura cross-coupling reaction . The Mitsunobu reaction is used to convert a hydroxyl group into a tosyl moiety, and the Suzuki–Miyaura cross-coupling reaction is used to couple the resulting compound with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” can be inferred from its molecular structure. It is likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.科学的研究の応用
1. Carbonic Anhydrase-II Inhibitors
- Summary of Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium. These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
2. HSP90 Inhibitors
- Summary of Application : A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .
- Methods of Application : The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HR-MS. Preliminary HSP90 binding assay showed that compounds exhibited significant HSP90α binding affinity .
- Results : Among these selected compounds, one displayed the most potent anti-proliferative activities and particularly in Capan-1 cell line. Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
将来の方向性
The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.
特性
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
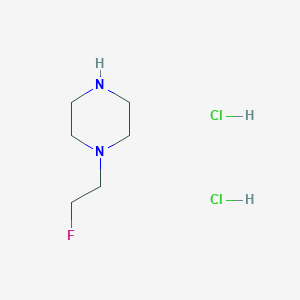
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)




![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

